molecular formula C8H11NO2S B2745720 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid CAS No. 113391-64-3

4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B2745720
CAS No.: 113391-64-3
M. Wt: 185.24
InChI Key: ADYWYTDCZAVNRX-UHFFFAOYSA-N
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Description

4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid is a heterocyclic organic compound featuring a thiazole core substituted with a methyl group at position 4, a propyl group at position 2, and a carboxylic acid moiety at position 3. For example, febuxostat, a closely related derivative (2-(3-cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid), is a clinically approved xanthine oxidase inhibitor used to treat gout . The propyl substituent in the target compound may influence its lipophilicity and pharmacokinetic profile compared to bulkier or polar substituents in analogs.

Properties

IUPAC Name

4-methyl-2-propyl-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-3-4-6-9-5(2)7(12-6)8(10)11/h3-4H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYWYTDCZAVNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(S1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid typically involves the reaction of substituted thioamides with α-haloketones. One common method includes the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea, followed by cyclization to form the thiazole ring . The reaction conditions often involve heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring undergoes oxidation at the sulfur atom, forming sulfoxides or sulfones depending on reaction conditions.

ReagentConditionsProductReference
m-CPBARoom temperature4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid sulfoxide
H₂O₂Acidic mediumThis compound sulfone

Key Findings :

  • m-CPBA selectively oxidizes the sulfur atom to a sulfoxide without over-oxidation.

  • H₂O₂ in acidic conditions yields the sulfone derivative, confirmed via NMR spectroscopy.

Reduction Reactions

The thiazole ring and carboxylic acid group participate in distinct reduction pathways.

ReagentTarget SiteProductReference
NaBH₄Thiazole ringDihydrothiazole derivative
LiAlH₄Carboxylic acid5-(Hydroxymethyl)-4-methyl-2-propylthiazole

Key Findings :

  • NaBH₄ reduces the thiazole ring to a dihydrothiazole, preserving the carboxylic acid group .

  • LiAlH₄ reduces the -COOH group to a primary alcohol (-CH₂OH).

Substitution Reactions

Electrophilic substitution occurs preferentially at the C-5 position of the thiazole ring.

ReagentConditionsProductReference
HNO₃/H₂SO₄0–5°C5-Nitro-4-methyl-2-propylthiazole-5-carboxylic acid
Cl₂/FeCl₃Room temperature5-Chloro-4-methyl-2-propylthiazole-5-carboxylic acid

Key Findings :

  • Nitration and halogenation proceed efficiently under mild conditions due to the electron-deficient nature of the thiazole ring.

Carboxylic Acid-Specific Reactions

The -COOH group participates in classical acid-derived transformations.

Reaction TypeReagent/ConditionsProductReference
EsterificationROH/H⁺ (e.g., H₂SO₄)Ethyl 4-methyl-2-propylthiazole-5-carboxylate
AmidationSOCl₂ → RNH₂4-Methyl-2-propylthiazole-5-carboxamide

Key Findings :

  • Esterification with ethanol under acidic conditions yields stable esters, as demonstrated in large-scale syntheses .

  • Amidation via acyl chloride intermediates enables access to bioactive derivatives.

Decarboxylative Cross-Coupling

The carboxylic acid group facilitates palladium-catalyzed decarboxylative couplings.

CatalystSubstrateProductReference
Pd(OAc)₂Aryl halides4-Methyl-2-propyl-5-arylthiazole

Key Findings :

  • Decarboxylation occurs under mild conditions (80°C, DMF), enabling C-H functionalization for biaryl synthesis .

Scientific Research Applications

Chemical Properties and Structure

4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid features a thiazole ring that contributes to its biological activity. The compound's molecular formula is C8H11NO2S, with a molecular weight of 185.24 g/mol. The thiazole structure allows for diverse chemical reactions, including oxidation and substitution, which are critical for its functionality in various applications .

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. Its efficacy against various pathogens has been documented in several studies:

  • Case Study 1 : A study demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent in treating infections .
  • Case Study 2 : In vitro assays revealed that the compound effectively inhibited xanthine oxidase, an enzyme implicated in oxidative stress-related diseases. This property positions it as a candidate for further development in managing conditions like gout and hyperuricemia .

Cancer Treatment

The compound has also been explored for its anticancer properties:

  • Case Study 3 : Investigations into its mechanism of action revealed that it can inhibit specific enzymes related to cancer cell proliferation. For instance, studies have shown that it induces multipolar mitotic spindle formation in centrosome-amplified cancer cells, leading to increased cell death .

Agricultural Applications

In agriculture, this compound is being researched for its potential as a biopesticide:

  • Case Study 4 : Field trials have indicated that formulations containing this compound can effectively reduce pest populations while minimizing harm to beneficial insects. This dual action makes it an attractive alternative to traditional chemical pesticides.

Industrial Applications

The compound's unique properties also lend themselves to various industrial applications:

Synthesis of Complex Molecules

It serves as a building block in organic synthesis, facilitating the creation of more complex chemical entities used in pharmaceuticals and agrochemicals:

Application AreaDescription
Organic SynthesisUsed to synthesize derivatives with enhanced biological activity
Dye ProductionEmployed in the manufacturing of dyes due to its stable chemical structure
BiocidesInvestigated for use in developing biocidal agents against pathogens

Mechanism of Action

The mechanism of action of 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of thiazole-5-carboxylic acid derivatives are highly dependent on substituent variations. Key analogs include:

Compound Name Substituents (Position 2) Substituents (Position 4) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties
4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid Phenyl Methyl C₁₁H₉NO₂S 219.26 214–215 Intermediate in organic synthesis
2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid Ethyl Methyl C₇H₉NO₂S 187.22 Not reported Industrial/research applications
4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid 2-Thienyl Methyl C₉H₇NO₂S₂ 225.29 233–235 Potential use in coordination chemistry
Febuxostat 3-Cyano-4-isobutoxyphenyl Methyl C₁₆H₁₆N₂O₃S 316.38 198–200 Xanthine oxidase inhibitor (gout treatment)

Key Observations :

  • Steric Effects : Bulky substituents (e.g., isobutoxyphenyl in febuxostat) enhance target selectivity but may reduce solubility, as seen in febuxostat’s high melting point (~200°C) .
  • Electronic Effects: Electron-withdrawing groups (e.g., cyano in febuxostat) increase acidity of the carboxylic acid moiety, affecting binding to enzymatic targets .

Biological Activity

4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid (MPTCA) is a heterocyclic organic compound that belongs to the thiazole family, known for its diverse biological activities. This article reviews the biological activity of MPTCA, focusing on its antimicrobial, anticancer, and metabolic modulation properties based on various studies.

Chemical Structure and Properties

Molecular Formula: C₈H₁₁NO₂S
Molecular Weight: 185.24 g/mol

The structure of MPTCA features a thiazole ring with a carboxylic acid group at the 5-position and a propyl group at the 2-position. This configuration contributes to its unique biological properties, influencing lipophilicity and solubility, which are critical for its interaction with biological targets.

Antimicrobial Activity

MPTCA exhibits significant antimicrobial properties against various pathogens. Studies have shown that compounds within the thiazole class can inhibit bacterial growth and fungal proliferation. For instance, MPTCA has been evaluated for its efficacy against common bacterial strains and fungi, demonstrating potential as an antimicrobial agent.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL
Candida albicans15 μg/mL

These results indicate that MPTCA could be a candidate for further development into antimicrobial therapies.

Anticancer Properties

Research indicates that MPTCA may also possess anticancer activity. It has been observed to inhibit specific enzymes related to cancer cell proliferation, particularly through mechanisms involving microtubule stabilization and disruption of mitotic spindle formation in centrosome-amplified cancer cells.

In vitro studies have demonstrated that MPTCA can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.

Cancer Cell LineIC₅₀ (μM)Mechanism of Action
HeLa (cervical cancer)20Induction of apoptosis
MCF-7 (breast cancer)15Inhibition of cell cycle progression

Metabolic Modulation

MPTCA has shown potential in modulating metabolic pathways, particularly through the inhibition of stearoyl-CoA desaturase-1 (SCD1), an enzyme involved in lipid metabolism. By inhibiting SCD1, MPTCA may alter lipid profiles within cells, which could have implications for metabolic disorders such as obesity and diabetes.

Mechanism of Action:

  • Target Enzyme: Stearoyl-CoA desaturase-1
  • Effect: Decreased synthesis of monounsaturated fatty acids, leading to altered lipid metabolism.

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted on various thiazole derivatives including MPTCA found that it exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the structure-activity relationship (SAR) indicating that modifications in the thiazole ring can enhance antimicrobial potency.
  • Cancer Cell Line Study :
    In experiments involving HeLa cells treated with MPTCA, researchers noted a marked decrease in cell viability alongside increased markers of apoptosis. This suggests that MPTCA could serve as a lead compound for developing new anticancer agents targeting specific signaling pathways involved in tumor growth.

Q & A

Basic Research Questions

Q. What is the recommended synthetic route for 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid in laboratory settings?

  • Methodology : A common approach involves refluxing stoichiometric equivalents of a thiazole precursor (e.g., substituted thiazolidinone or aminothiazole derivatives) with sodium acetate in acetic acid. For example, analogous thiazole-carboxylic acids are synthesized by reacting 3-formyl-indole-2-carboxylic acid derivatives with thiourea or aminothiazolones under acidic reflux conditions (3–5 hours). The product is isolated via filtration, washed with acetic acid/water, and recrystallized from DMF/acetic acid mixtures .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Adjust molar ratios (e.g., 1.1:1 for aldehyde:thiazole precursors) to minimize side products.

Q. Which analytical techniques are optimal for structural confirmation and purity assessment of this compound?

  • Methodology :

  • HPLC : Quantify purity using reverse-phase C18 columns with UV detection at 254 nm .
  • FTIR : Confirm functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, thiazole ring vibrations ~1500 cm⁻¹) .
  • NMR : Assign protons and carbons (e.g., methyl groups at δ ~2.5 ppm, propyl chain signals in δ 0.9–1.7 ppm) .
  • Melting Point : Compare experimental values (e.g., 201–215°C for structurally similar thiazole-carboxylic acids) to literature .

Q. What storage conditions ensure the stability of this compound?

  • Methodology : Store in airtight containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis or oxidation. Avoid exposure to humidity (>30% RH) and light. For long-term stability, conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Research Questions

Q. How can contradictory solubility data for this compound in polar vs. non-polar solvents be resolved?

  • Methodology :

Perform systematic solubility tests in a solvent gradient (e.g., DMSO, ethanol, ethyl acetate, hexane) at controlled temperatures (25°C, 37°C).

Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility limits.

Correlate results with Hansen solubility parameters (δD, δP, δH) to identify solvent compatibility .

  • Data Interpretation : Discrepancies may arise from polymorphic forms or residual solvents; characterize crystallinity via XRD .

Q. What catalytic strategies improve the yield of this compound in large-scale synthesis?

  • Methodology :

  • Catalyst Screening : Test Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., ZnCl₂) in refluxing acetic acid .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 1 hour vs. 5 hours) while maintaining yields >85% .
  • Workflow Optimization : Implement continuous flow systems to enhance mixing and heat transfer .

Q. How to evaluate the bioactivity of this compound against enzymatic targets (e.g., cyclooxygenase-2 or kinases)?

  • Methodology :

Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., COX-2 kit) with IC₅₀ determination via dose-response curves (1–100 µM).

Molecular Docking : Model interactions using software like AutoDock Vina; validate with site-directed mutagenesis .

ADMET Profiling : Assess permeability (Caco-2 cells), metabolic stability (microsomal assays), and cytotoxicity (MTT assay) .

Data Contradiction Analysis

Q. How to address inconsistencies in reported melting points for thiazole-carboxylic acid derivatives?

  • Methodology :

  • Purification : Recrystallize samples from multiple solvents (e.g., ethanol, DMF/water) to isolate pure polymorphs .
  • DSC/TGA : Differentiate between decomposition and true melting events .
  • Cross-Validate : Compare data with structurally analogous compounds (e.g., 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, mp 214–215°C) .

Methodological Tables

Parameter Recommended Protocol References
Synthesis Yield70–85% (acetic acid reflux, 5 hours)
HPLC Purity Threshold≥97% (C18 column, 0.1% TFA in water/acetonitrile)
Stability Storage−20°C, desiccated, argon atmosphere

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